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Compound of Interest

Compound Name: Cefoxazole

Cat. No.: B1200260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and

mechanism of action of Cefoxazole, a pivotal second-generation cephamycin antibiotic. It

includes a detailed timeline of its development, a summary of key quantitative data, in-depth

experimental protocols, and visualizations of its mechanism of action and development

workflow.

Discovery and Development Timeline
Cefoxazole's journey from a natural product to a clinically significant antibiotic is a testament to

the power of semi-synthetic modification. Its development was pioneered by researchers at

Merck & Co., Inc., building upon the discovery of the cephamycin class of β-lactam antibiotics.

Early 1970s: Researchers at Merck and Lilly discovered Cephamycin C, a natural product

from the fermentation of Streptomyces lactamdurans.[1] Cephamycin C exhibited high

resistance to β-lactamase enzymes but had a narrow spectrum of activity, primarily against

Gram-negative bacteria.[1]

1972: To broaden its antibacterial spectrum, scientists at Merck chemically modified

Cephamycin C. This semi-synthetic approach led to the creation of Cefoxazole.[1] The key

modification was the introduction of a 2-thienylacetamido group at the 7-amino position of

the cephamycin core.[2][3]
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Late 1970s: Following promising preclinical studies, Cefoxazole entered clinical trials in the

United States, involving 35 investigators.[4]

1979: The results of extensive clinical studies were published, demonstrating high efficacy

and good tolerance in treating a variety of aerobic and anaerobic bacterial infections.[4]

Post-1979: Cefoxazole became an established therapeutic option, particularly for intra-

abdominal and gynecologic infections, owing to its stability against β-lactamases and its

activity against anaerobic bacteria.[4][5]

Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and clinical studies

of Cefoxazole.

Table 1: Pharmacokinetic Parameters of Cefoxazole in
Adults with Normal Renal Function

Parameter Value Reference

Elimination Half-life 41-60 minutes [6][7]

Time to Peak Plasma

Concentration (IM)
20-30 minutes [6]

Plasma Protein Binding 65-80% [6]

Volume of Distribution (Vdss) 9.11 L [8]

Renal Clearance >250 ml/min/1.73 m² [7]

Excretion
~85% excreted unchanged in

urine
[5][6]

Table 2: Clinical Efficacy of Cefoxazole in Various
Infections (from 1979 US Clinical Trials)
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Infection Type
Clinical Response
(Cured or
Improved)

Bacteriologic
Response (Cured)

Reference

Lower Respiratory

Tract Infections
90% - [4]

Urinary Tract

Infections
87% - [4]

Intra-abdominal

Infections
90% - [4]

Gynecologic

Infections
94% - [4]

Septicemia 84% - [4]

Gram-positive Cocci

Infections
- 94% [4]

Gram-negative Bacilli

Infections
- 87% [4]

Anaerobic Infections - 95% [4]

Experimental Protocols
Fermentation for Cephamycin C Production
The precursor for Cefoxazole, Cephamycin C, is produced through fermentation of

Streptomyces lactamdurans.

Protocol Outline:

Inoculum Preparation: A seed culture of Streptomyces lactamdurans is prepared by

inoculating a suitable liquid medium and incubating with agitation to achieve sufficient

biomass.

Fermentation: The seed culture is transferred to a large-scale fermenter containing a sterile

production medium rich in carbon and nitrogen sources. The fermentation is carried out

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/400937/
https://pubmed.ncbi.nlm.nih.gov/400937/
https://pubmed.ncbi.nlm.nih.gov/400937/
https://pubmed.ncbi.nlm.nih.gov/400937/
https://pubmed.ncbi.nlm.nih.gov/400937/
https://pubmed.ncbi.nlm.nih.gov/400937/
https://pubmed.ncbi.nlm.nih.gov/400937/
https://pubmed.ncbi.nlm.nih.gov/400937/
https://www.benchchem.com/product/b1200260?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


under controlled temperature, pH, and aeration for several days.

Harvesting and Extraction: After the fermentation period, the broth is harvested. The biomass

is separated from the supernatant, and Cephamycin C is extracted from the culture filtrate

using techniques such as solvent extraction or ion-exchange chromatography.

Purification: The crude extract is then purified using a series of chromatographic steps to

yield high-purity Cephamycin C.

Semi-Synthesis of Cefoxazole from Cephamycin C
The following is a representative protocol for the chemical modification of Cephamycin C to

Cefoxazole.

Protocol Outline:

Protection of Functional Groups: The carboxyl group of Cephamycin C is protected, for

example, as an ester, to prevent unwanted side reactions.

Acylation of the 7-Amino Group: The protected Cephamycin C is then acylated at the 7-

amino position with a 2-thienylacetyl derivative (e.g., 2-thienylacetyl chloride) in the presence

of a suitable base and solvent. This step introduces the key side chain that confers the

broad-spectrum activity of Cefoxazole.

Deprotection: The protecting group on the carboxyl function is removed under appropriate

conditions (e.g., acid or hydrogenolysis) to yield Cefoxazole.

Purification and Isolation: The final product is purified by crystallization or chromatography to

obtain pharmaceutical-grade Cefoxazole. The structure and purity are confirmed using

analytical techniques such as NMR, mass spectrometry, and HPLC.

Mandatory Visualizations
Mechanism of Action of Cefoxazole
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Caption: Cefoxazole's mechanism of action, inhibiting bacterial cell wall synthesis.

Cefoxazole Discovery and Development Workflow
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Caption: Generalized workflow for the development of Cefoxazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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